2-苯胺基-4-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

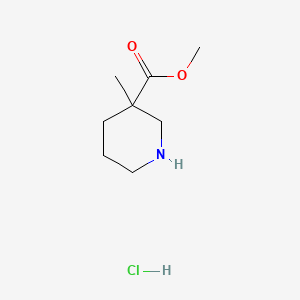

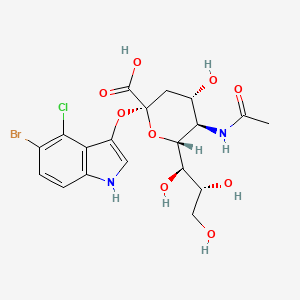

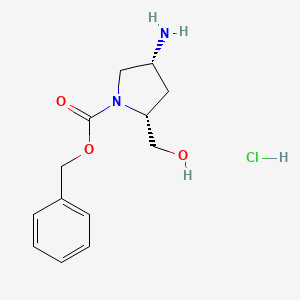

2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .

Synthesis Analysis

2-Anilino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis

The molecular structure of 2-Anilino-4-methylpyridine has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis

The chemical reactions involving 2-Anilino-4-methylpyridine have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Anilino-4-methylpyridine have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .科学研究应用

光异构化和光解研究:曾等人(2004年)探讨了苯胺和4-甲基吡啶的光异构化和光解,这两者与2-苯胺基-4-甲基吡啶密切相关,在光子激发(Tseng et al., 2004)后,地电子态的苯胺和4-甲基吡啶发生了显著的异构化。

电泳分离优化:Wren(1991年)研究了在甲基吡啶的电泳分离中pH值的优化,其中包括了对4-甲基吡啶的研究,这是一种与2-苯胺基-4-甲基吡啶相似的化合物(Wren, 1991)。

紫外光谱分析:Cumper和Singleton(1968年)分析了苯胺和各种氨基吡啶的紫外光谱,包括4-氨基吡啶的衍生物,在不同溶液中,提供了有关取代基对电子性质影响的见解(Cumper & Singleton, 1968)。

电子俘获诱导分解:Curtis等人(1987年)研究了从甲基吡啶形成的双电荷离子的电子俘获诱导分解和电荷分离反应,其中包括了与2-苯胺基-4-甲基吡啶结构相关的4-甲基吡啶(Curtis et al., 1987)。

衍生物的合成:Yokoyama等人(1975年)描述了使用氨基吡啶进行反应合成喹唑啉的新衍生物,其中可能包括与2-苯胺基-4-甲基吡啶在结构上相似的化合物(Yokoyama等人,1975年)。

二钌配合物的电化学:Kadish等人(2006年)研究了含有吡啶基取代的2-苯胺基吡啶酮配体的二钌配合物的电化学,这直接与对2-苯胺基-4-甲基吡啶的研究相关(Kadish et al., 2006)。

腐蚀抑制:Mert等人(2014年)探讨了2-氨基-4-甲基吡啶对低碳钢腐蚀的影响,这是与2-苯胺基-4-甲基吡啶密切相关的化合物的应用(Mert et al., 2014)。

CRF1受体配体:Hartz等人(2006年)合成并评估了一系列2-苯胺基-3-苯基磺酰基-6-甲基吡啶作为促肾上腺皮质释放因子受体配体,这涉及与2-苯胺基-4-甲基吡啶在结构上相似的化合物(Hartz et al., 2006)。

安全和危害

未来方向

The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using 2-Anilino-4-methylpyridine as a base structure is also a promising direction .

属性

IUPAC Name |

4-methyl-N-phenylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVIBLXEOUTRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilino-4-methylpyridine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)

![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)

![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)